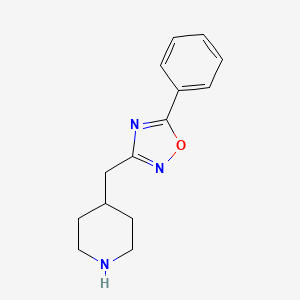
5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a phenyl group, a piperidin-4-ylmethyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
- 5-Phenyl-3-(morpholin-4-ylmethyl)-1,2,4-oxadiazole
- 5-Phenyl-3-(pyrrolidin-4-ylmethyl)-1,2,4-oxadiazole
Uniqueness
5-Phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, enhances its potential for bioactivity and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-phenyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2 |
InChI Key |
FXSILNXUQIFPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
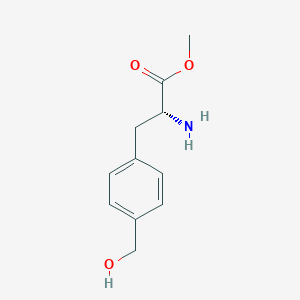
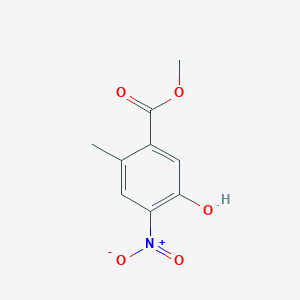
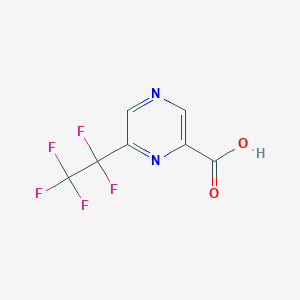
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
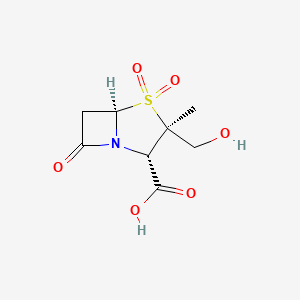
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
